molecular formula C17H15FN4O2 B2610728 N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-35-2

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2610728
CAS No.: 871323-35-2
M. Wt: 326.331
InChI Key: DXVVPUWLEVAGEH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15FN4O2 and its molecular weight is 326.331. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential Research on structurally related compounds has shown significant promise in anticancer applications. For instance, derivatives of 2-phenylthiazole-4-carboxamide have been synthesized and evaluated against various human cancer cell lines, including breast, colorectal, and colon cancer. These studies found that certain substitutions, such as a methoxy group at the 4-position, could enhance cytotoxic activity against these cell lines, suggesting potential pathways for the development of anticancer agents (Aliabadi et al., 2010).

Molecular Structure and Synthesis The synthesis and crystal structure of compounds containing similar fluoro- and methoxy-phenyl groups linked to triazole have been explored. For example, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol demonstrates the potential for creating complex structures with specific functional groups, which could be relevant for developing new chemical entities with targeted biological activities (Xu Liang, 2009).

Nucleophilic and Electrophilic Substitution Reactions The chemistry of triazole N-oxides and N-methoxytriazolium salts highlights the versatility of triazoles for undergoing both electrophilic and nucleophilic substitution. This flexibility allows for the introduction of various substituents into the triazole nucleus, opening pathways for the synthesis of diverse triazole derivatives with potential pharmacological applications (Begtrup & Holm, 1981).

Radiotracer Development Compounds with fluoro- and methoxy- substituents on phenyl rings have been investigated for their potential as positron emission tomography (PET) radiotracers. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of creating radiolabeled compounds for studying cannabinoid receptors in the brain, illustrating the application of such chemical structures in neurological research (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-8-4-3-7-12(13)18)20-21-22(11)14-9-5-6-10-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVPUWLEVAGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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